ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and reactive oxygen species in cells, indicating its anti-inflammatory and antioxidant properties. This compound has also been found to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate in lab experiments is its potent anticancer activity. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research of ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties. Additionally, the antimicrobial and anti-inflammatory properties of this compound need to be further explored to determine its potential as a therapeutic agent for the treatment of infectious and inflammatory diseases.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent anticancer activity, anti-inflammatory, antioxidant, and antimicrobial properties make it a potential candidate for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action and optimize the pharmacokinetic properties of this compound.
Synthesis Methods
The synthesis of ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate involves the reaction of 2-benzylthiobenzoic acid with piperidine-4-carboxylic acid in the presence of ethyl chloroformate. This reaction leads to the formation of the desired compound, which can be purified by recrystallization from an appropriate solvent.
Scientific Research Applications
Ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
ethyl 1-(2-benzylsulfanylbenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-2-26-22(25)18-12-14-23(15-13-18)21(24)19-10-6-7-11-20(19)27-16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMWPNISUANTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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